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Compound of Interest

Compound Name: 4-Chloro-3-methoxybenzoic acid

Cat. No.: B1586809 Get Quote

CAS Number: 85740-98-3

This guide provides a comprehensive technical overview of 4-Chloro-3-methoxybenzoic acid,

a versatile chemical intermediate. Designed for researchers, scientists, and professionals in

drug development and agrochemical synthesis, this document synthesizes its chemical

properties, synthesis protocols, spectral characterization, and key applications, grounding all

information in established scientific principles and methodologies.

Core Compound Profile and Physicochemical
Properties
4-Chloro-3-methoxybenzoic acid, also known as 4-chloro-m-anisic acid, is a polysubstituted

aromatic carboxylic acid. Its structure, featuring a carboxylic acid, a chloro group, and a

methoxy group, imparts a unique combination of reactivity and functionality, making it a

valuable building block in complex organic synthesis.

The strategic placement of the electron-withdrawing chlorine atom para to the carboxylic acid

and the electron-donating methoxy group meta to it influences the electronic environment of

the aromatic ring and the acidity of the carboxyl group. This substitution pattern is critical for its

role as a precursor in the synthesis of targeted bioactive molecules.

Table 1: Physicochemical Properties of 4-Chloro-3-methoxybenzoic acid
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Property Value Source(s)

CAS Number 85740-98-3 [1][2]

Molecular Formula C₈H₇ClO₃ [1][2]

Molecular Weight 186.59 g/mol [1][2]

Appearance
White to off-white

powder/crystal

Melting Point 217.0 to 221.0 °C

Purity (Typical) >98.0% (GC), ≥99% (HPLC) [1]

SMILES
COC1=C(C=CC(=C1)C(=O)O)

Cl
[2][3]

InChIKey
OXUUNDMDOOXPKY-

UHFFFAOYSA-N
[1]

Predicted pKa 3.85 ± 0.10 -

Predicted XlogP 2.4 [3]

Synthesis and Purification
The most common laboratory- and industrial-scale synthesis of 4-Chloro-3-methoxybenzoic
acid involves the oxidation of the corresponding toluene derivative. This method is robust and

yields a high-purity product after straightforward purification.

Synthesis via Oxidation of 1-Chloro-2-methoxy-4-
methylbenzene
The foundational logic of this synthesis is the high stability of the aromatic ring and the

susceptibility of the benzylic methyl group to strong oxidizing agents. Potassium permanganate

(KMnO₄) is a powerful and effective oxidant for this transformation. The reaction proceeds by

converting the methyl group into a carboxylate salt, which is then protonated during an acidic

workup to yield the final carboxylic acid.
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Caption: Workflow for the synthesis of 4-Chloro-3-methoxybenzoic acid.

Experimental Protocol: Synthesis
Materials:

1-Chloro-2-methoxy-4-methylbenzene (e.g., 7.8 g, 50 mmol)

Potassium permanganate (KMnO₄) (19.8 g, 125 mmol)

Deionized water

Diatomaceous earth (Celite)
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Concentrated hydrochloric acid (HCl)

Diethyl ether

Procedure:

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, add 1-chloro-2-methoxy-4-methylbenzene (7.8 g) and an aqueous solution of

potassium permanganate (19.8 g in 300 mL of water).

Oxidation: Heat the mixture to reflux and stir vigorously for 17 hours. The progress of the

reaction can be monitored by the disappearance of the organic starting material (TLC) and

the formation of a brown manganese dioxide (MnO₂) precipitate.

Workup and Filtration: After completion, cool the reaction mixture to room temperature. Filter

the mixture through a pad of diatomaceous earth to remove the MnO₂ precipitate. Wash the

filter cake with hot water (e.g., 200 mL) to ensure all product is collected.

Extraction: Transfer the clarified filtrate to a separatory funnel and wash with diethyl ether (2

x 150 mL) to remove any unreacted starting material or non-acidic impurities.

Precipitation: Cool the aqueous layer in an ice bath and acidify by slowly adding

concentrated HCl until the pH is less than 2. A white precipitate of 4-Chloro-3-
methoxybenzoic acid will form.

Isolation and Drying: Collect the solid product by vacuum filtration, wash the filter cake with

cold deionized water, and dry under vacuum to yield pure 4-chloro-3-methoxybenzoic acid
(Expected yield: ~58%).

Purification by Recrystallization
For applications requiring the highest purity (>99.5%), recrystallization is recommended. The

choice of solvent is critical; it should dissolve the compound well at high temperatures but

poorly at low temperatures. An ethanol/water mixture is often effective.

Protocol: Recrystallization

Dissolve the crude product in a minimum amount of hot ethanol.
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While hot, add deionized water dropwise until the solution becomes faintly turbid.

Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

Allow the solution to cool slowly to room temperature, then place it in an ice bath to

maximize crystal formation.

Collect the purified crystals by vacuum filtration, wash with a small amount of cold

ethanol/water, and dry under vacuum.

Spectroscopic and Analytical Characterization
Accurate characterization is essential for confirming the identity and purity of the synthesized

compound. This section details the expected spectroscopic data and provides a standard

analytical method for purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. While a

publicly available, fully assigned experimental spectrum for this specific compound is not

readily found, a highly accurate prediction can be made based on established principles and

data from structurally similar compounds like 3-methoxybenzoic acid and 4-chlorobenzoic acid.

Table 2: Predicted ¹H and ¹³C NMR Spectral Data (in DMSO-d₆, 400 MHz)
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Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted) Justification

-COOH ~13.1 ppm (s, 1H) ~166.5 ppm

Carboxylic acid

protons are highly

deshielded and

appear as a broad

singlet. The carbonyl

carbon is also

characteristic.

-OCH₃ ~3.9 ppm (s, 3H) ~56.4 ppm

The methoxy group

protons are a sharp

singlet. The carbon

chemical shift is

typical for an aryl

methyl ether.

Ar-H2 ~7.65 ppm (d, J≈2 Hz) ~111.8 ppm

This proton is ortho to

the -COOH group and

meta to the -Cl group.

It appears as a

doublet due to

coupling with H6. The

carbon is shielded by

the adjacent methoxy

group.

Ar-H5
~7.60 ppm (d, J≈8.5

Hz)
~131.5 ppm

This proton is ortho to

the -Cl group and

meta to the -COOH

group. It appears as a

doublet due to

coupling with H6. The

carbon is deshielded

by the adjacent

chlorine.

Ar-H6 ~7.45 ppm (dd, J≈8.5,

2 Hz)

~122.0 ppm This proton is coupled

to both H5 and H2,
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resulting in a doublet

of doublets.

Ar-C1 (-COOH) - ~130.0 ppm

The ipso-carbon

attached to the

carboxylic acid.

Ar-C3 (-OCH₃) - ~155.0 ppm

The ipso-carbon

attached to the

methoxy group,

significantly

deshielded by the

oxygen atom.

Ar-C4 (-Cl) - ~125.0 ppm

The ipso-carbon

attached to the

chlorine atom.

Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the molecule. The

spectrum is dominated by features from the carboxylic acid and the substituted aromatic ring.

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group

2500-3300 (broad) O-H stretch Carboxylic Acid (dimer)

~1700 C=O stretch Carboxylic Acid (carbonyl)

~1600, ~1480 C=C stretch Aromatic Ring

~1250 C-O stretch Aryl Ether (-OCH₃)

~1300 C-O stretch Carboxylic Acid

~800-900 C-H bend (out-of-plane) Substituted Benzene

~700-800 C-Cl stretch Aryl Chloride
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Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is useful for determining the molecular

weight.

Predicted [M+H]⁺: 187.0157

Predicted [M-H]⁻: 185.0011

High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for determining the purity of 4-Chloro-3-methoxybenzoic acid.

A reversed-phase method provides excellent resolution and reproducibility.
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Sample Preparation

HPLC Analysis

Accurately weigh sample

Dissolve in Mobile Phase
(e.g., 1 mg/mL)

Filter through 0.45 µm
syringe filter

Inject sample (e.g., 10 µL)

To HPLC

Separation on C18 Column

UV Detection (e.g., 254 nm)

Quantify Purity by Area %

Click to download full resolution via product page

Caption: General workflow for HPLC purity analysis.

Protocol: HPLC Purity Assay
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Instrumentation: HPLC system with UV detector.

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% phosphoric acid

to ensure the carboxylic acid is protonated.

Flow Rate: 1.0 mL/min.

Detection Wavelength: 254 nm.

Column Temperature: 30 °C.

Injection Volume: 10 µL.

Standard Preparation: Prepare a stock solution of ~1 mg/mL by dissolving the compound in

the mobile phase.

Sample Preparation: Prepare the sample to be tested at the same concentration as the

standard.

Analysis: The purity is determined by comparing the area of the main peak to the total area

of all peaks in the chromatogram.

Chemical Reactivity and Applications
4-Chloro-3-methoxybenzoic acid is a valuable intermediate due to its multiple reactive sites:

the carboxylic acid group, the activated aromatic ring, and the chloro substituent.

Reactions of the Carboxylic Acid Group
The carboxylic acid can undergo standard transformations, such as:

Esterification: Reaction with alcohols under acidic conditions to form esters.

Amidation: Conversion to an acid chloride (e.g., using SOCl₂ or (COCl)₂) followed by

reaction with an amine to form an amide. This is a key step in building more complex

pharmaceutical scaffolds.
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Applications in Pharmaceutical and Agrochemical
Synthesis
This compound serves as a key building block in several areas:

Pharmaceutical Development: It is used as an intermediate in the synthesis of anti-

inflammatory and analgesic drugs.[1] One notable application is as a putative cancer

therapeutic. It has been shown to inhibit the growth of human breast and colon cancer cells

by altering the metabolism of 3-hydroxyanthranilic acid, which leads to a reduction in melanin

production.[2]

Agrochemicals: The molecule is a precursor in the formulation of herbicides and fungicides.

[1] Its structure is suitable for incorporation into compounds that target biological pathways in

weeds and fungi, such as amino acid synthesis or cell wall construction. While direct

synthesis of a named commercial agrochemical from this specific starting material is not

widely published, numerous patents describe the use of structurally related substituted

benzoic acids for the synthesis of novel herbicidal compounds, highlighting its utility in this

field.

Safety, Handling, and Storage
Adherence to proper safety protocols is mandatory when handling 4-Chloro-3-
methoxybenzoic acid.

Table 4: GHS Hazard Information

Hazard Class Statement Pictogram

Acute Toxicity, Oral (Category

3)
H301: Toxic if swallowed Skull and Crossbones

Hazardous to the Aquatic

Environment, Acute Hazard

(Category 1)

H400: Very toxic to aquatic life Environment

Source: Aggregated GHS information from ECHA C&L Inventory.[1]
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Handling and Personal Protective Equipment (PPE)
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume

hood.

Eye Protection: Wear chemical safety goggles or a face shield.

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

Skin and Body Protection: Wear a lab coat. Avoid breathing dust.

First Aid Measures
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor immediately.

If on Skin: Wash with plenty of soap and water.

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present

and easy to do. Continue rinsing.

Storage
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

Some suppliers recommend storage at 0-8°C for long-term stability.[1]

Conclusion
4-Chloro-3-methoxybenzoic acid (CAS 85740-98-3) is a synthetically valuable compound

with well-defined properties and established protocols for its synthesis and analysis. Its utility

as a precursor in the pharmaceutical and agrochemical industries is driven by the specific

reactivity conferred by its trifunctionalized structure. This guide provides the foundational

technical knowledge required for researchers and developers to effectively and safely utilize

this compound in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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